Cdk2-IN-12

Description

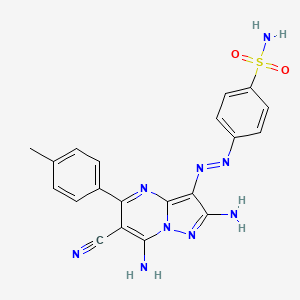

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17N9O2S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

4-[[2,7-diamino-6-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C20H17N9O2S/c1-11-2-4-12(5-3-11)16-15(10-21)19(23)29-20(25-16)17(18(22)28-29)27-26-13-6-8-14(9-7-13)32(24,30)31/h2-9H,23H2,1H3,(H2,22,28)(H2,24,30,31) |

InChI Key |

XIEZNUNKXXLJEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2C#N)N)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Discovery and Development of a Selective CDK2 Inhibitor

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription.[1][2][3][4] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][5][6] Specifically, Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1-S phase transition of the cell cycle.[7][8] Activated by binding to its cyclin partners, primarily Cyclin E and Cyclin A, the CDK2 complex phosphorylates key substrates like the Retinoblastoma protein (Rb), promoting the release of E2F transcription factors and driving the cell into the DNA synthesis (S) phase.[7][8][9]

The therapeutic rationale for targeting CDK2 is compelling. Amplification of the CCNE1 gene, which encodes Cyclin E1, is observed in numerous cancers, including ovarian and breast cancer, and correlates with a poorer prognosis.[1][9] Furthermore, increased Cyclin E1 expression and subsequent CDK2 activation have been identified as a key mechanism of resistance to approved CDK4/6 inhibitors used in treating HR+/HER2- breast cancer.[1][9][10] These factors have spurred the development of potent and selective small-molecule inhibitors of CDK2.

This technical guide details the discovery and preclinical development of a representative selective CDK2 inhibitor, synthesized from publicly available data on compounds such as the tertiary amide inhibitor designated as compound 32 and other advanced preclinical candidates.[1] While the specific designation "Cdk2-IN-12" does not correspond to a publicly disclosed compound, this document will use the principles and data from cutting-edge research to illustrate the comprehensive process from target validation to a preclinical candidate.

Mechanism of Action: Inducing Cell Cycle Arrest

Selective CDK2 inhibitors function as ATP-competitive antagonists. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its substrates.[11] This inhibition of CDK2's kinase activity blocks the hyperphosphorylation of Rb, keeping it bound to the E2F transcription factor.[12] The result is a halt in the cell cycle at the G1/S checkpoint, preventing cancer cells from replicating their DNA and proliferating.[6][11] In some cellular contexts, this sustained cell cycle arrest can also lead to programmed cell death, or apoptosis.[11]

Caption: Role of CDK2 in G1/S progression and the action of CDK inhibitors.

Discovery and Lead Optimization

The discovery process for a selective CDK2 inhibitor often begins with high-throughput screening of compound libraries or through structure-based drug design starting from known kinase inhibitor scaffolds.[1][6] For the representative compound 32 , the starting point was a series of historical compounds from an ERK2 inhibitor program.[1]

A key challenge in developing CDK2 inhibitors is achieving selectivity, particularly against the highly homologous CDK1 (65% sequence similarity), as well as other cell cycle kinases like CDK4/6 and transcriptional kinases like CDK9.[13] Off-target inhibition can lead to a small therapeutic index and toxicity.[14][15]

Structure-based design was instrumental in optimizing the lead compounds. X-ray crystallography of inhibitors bound to CDK2 revealed opportunities to enhance potency and selectivity.[15] For example, designing molecules to fill the lipophilic DFG-1 pocket and to form specific interactions with CDK2-specific residues in the lower hinge region were successful strategies for achieving selectivity against ERK2 and CDK4.[1] Interaction with Lys89, a residue not conserved in CDK9 (Gly) or CDK4/6 (Thr), proved to be a critical handle for achieving selectivity over these kinases.[15]

Caption: A streamlined workflow for CDK2 inhibitor drug discovery.

Quantitative Data Summary

The following tables summarize the biochemical, cellular, and pharmacokinetic data for representative selective CDK2 inhibitors, primarily based on data for compound 32 and its analogs.[1]

Table 1: Biochemical Potency and Kinase Selectivity

| Compound | CDK2/CycE IC50 (nM) | CDK1/CycA2 IC50 (nM) | Selectivity (CDK1/CDK2) | CDK4/CycD1 (% inh @ 0.1µM) | CDK6/CycD3 (% inh @ 0.1µM) |

|---|---|---|---|---|---|

| Compound 27 | 4.6 | 46 | 10-fold | <20% | <20% |

| Compound 32 | 5.5 | 66 | 12-fold | <20% | <20% |

Data synthesized from reference[1]. Selectivity is calculated as the ratio of IC50 values.

Table 2: Cellular Activity

| Compound | OVISE IC50 (nM) (CDK2-dependent cell line) | SKOV3 IC50 (nM) (CDK4/6-dependent cell line) | Cellular Selectivity (SKOV3/OVISE) |

|---|---|---|---|

| Compound 27 | 120 | >10,000 | >83-fold |

| Compound 32 | 200 | >10,000 | >50-fold |

Data synthesized from reference[1]. OVISE is a CCNE1-amplified ovarian cancer cell line.

Table 3: In Vitro ADME and In Vivo Pharmacokinetics (Mouse)

| Compound | Mouse Liver Microsomal Stability (% rem @ 30min) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | IV Clearance (mL/min/kg) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Compound 27 | 58 | 0.9 | 16 | 10 |

| Compound 30 | 71 | 0.4 | 12 | 11 |

| Compound 32 | 46 | 2.5 | 37 | 37 |

Data synthesized from reference[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon discovery research.

Biochemical Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Protocol:

-

Recombinant human CDK2/Cyclin E1 enzyme complexes are used.

-

A peptide substrate (e.g., a derivative of Histone H1) and ATP are prepared in kinase reaction buffer.

-

The test compound is serially diluted in DMSO and added to the kinase reaction mixture.

-

The reaction is initiated by adding the enzyme complex and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using mobility-shift microfluidic assays or luminescence-based methods that measure remaining ATP (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[12]

-

Kinase Selectivity Profiling

-

Objective: To assess the specificity of an inhibitor against a broad panel of kinases.

-

Protocol:

-

The inhibitor (e.g., compound 32 ) is submitted to a commercial service (e.g., Reaction Biology Corporation).[1]

-

The compound is tested at a fixed concentration (e.g., 0.1 µM) against a large panel of active protein kinases (e.g., >230 kinases).[1]

-

The percent inhibition for each kinase is determined.

-

For significant off-target hits (e.g., >70% inhibition), full dose-response curves are generated to determine IC50 values.[1]

-

Cellular Potency Assays (pRb Phosphorylation)

-

Objective: To measure the ability of a compound to inhibit CDK2 activity within a cellular context.

-

Protocol:

-

A CDK2-dependent cell line (e.g., OVISE, with CCNE1 amplification) is seeded in multi-well plates.

-

Cells are treated with a serial dilution of the test compound for a defined period (e.g., 24 hours).

-

Cells are lysed, and total protein is quantified.

-

Phosphorylation of a downstream CDK2 substrate, such as Rb at Ser807/811, is measured via Western Blot or high-content imaging using a phospho-specific antibody.

-

The intensity of the phospho-Rb signal is normalized to total Rb or a housekeeping protein (e.g., GAPDH).

-

IC50 values are determined from the dose-response curve.

-

In Vivo Pharmacokinetic (PK) Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

-

Protocol:

-

Male BALB/c mice are used.

-

The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

One cohort of mice receives the compound via intravenous (IV) administration (e.g., 1 mg/kg), and another cohort receives it via oral gavage (PO) (e.g., 5 mg/kg).

-

Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma is isolated, and the concentration of the compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

PK parameters such as clearance, half-life, volume of distribution, and oral bioavailability are calculated using software like Phoenix WinNonlin.

-

In Vivo Efficacy (Xenograft Model)

-

Objective: To evaluate the anti-tumor activity of the compound in an animal model of cancer.

-

Protocol:

-

A human cancer cell line with CDK2 dependency (e.g., OVCAR3, which has CCNE1 amplification) is implanted subcutaneously into immunocompromised mice (e.g., nude mice).[9]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

The test compound is administered orally once or twice daily at one or more dose levels.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is concluded when tumors in the control group reach a predetermined size.

-

Efficacy is evaluated by metrics such as Tumor Growth Inhibition (TGI). For compound 32 , it demonstrated 112% tumor growth inhibition, indicating tumor regression.[1]

-

Caption: Exploiting non-conserved residues for selective CDK2 inhibition.

Conclusion and Future Outlook

The discovery and development of potent and selective CDK2 inhibitors represent a promising therapeutic strategy, particularly for cancers characterized by CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors. The journey from an initial hit to a preclinical candidate like compound 32 highlights the power of structure-based drug design in overcoming the significant challenge of kinase selectivity. By carefully designing molecules to interact with non-conserved residues like Lys89, researchers have successfully created compounds with excellent selectivity profiles and robust in vivo efficacy.[1][15]

Several selective CDK2 inhibitors, such as tegtociclib (PF-07104091) and certociclib (BLU-222), are now advancing through clinical trials, both as monotherapies and in combination with CDK4/6 inhibitors.[1][10][15] The data from these trials will be critical in validating CDK2 as a therapeutic target and in defining the patient populations most likely to benefit from this targeted approach. The continued exploration of CDK2 biology and the development of next-generation inhibitors hold the potential to address significant unmet needs in oncology.

References

- 1. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 8. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to CDK2 Inhibition

Note to the Reader: Publicly available scientific literature and databases do not contain specific information for a compound designated "Cdk2-IN-12". Therefore, this technical guide focuses on the function, mechanism, and analysis of potent and selective CDK2 inhibitors in general, using well-characterized examples from scientific literature to illustrate key concepts and provide representative data.

Audience: Researchers, scientists, and drug development professionals.

Introduction: CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the cell cycle.[1] Its activity is essential for the transition from the G1 phase to the S phase, where DNA replication occurs.[2][3] CDK2 forms active complexes with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[2] The CDK2/Cyclin E complex is crucial for initiating the G1/S transition by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3][4] Subsequently, the CDK2/Cyclin A complex is required for progression through the S phase.[2][4][5]

In many types of cancer, the regulation of CDK2 is disrupted, leading to uncontrolled cell proliferation, a hallmark of cancer.[6][7] This dysregulation can occur through various mechanisms, including the overexpression of its activating partner, Cyclin E.[6] Consequently, inhibiting the kinase activity of CDK2 presents a strategic therapeutic approach to halt the proliferation of cancer cells.[4][6] CDK2 inhibitors are a class of small molecules designed to bind to CDK2 and block its phosphorylating activity, thereby inducing cell cycle arrest and, in some cases, apoptosis (programmed cell death).[6]

Core Mechanism of Action

CDK2 inhibitors typically function as ATP-competitive ligands. They bind to the ATP-binding pocket of the CDK2 enzyme, preventing the transfer of a phosphate group from ATP to its protein substrates.[6] This blockade of substrate phosphorylation prevents the downstream events necessary for cell cycle progression.

The primary consequence of CDK2 inhibition is the induction of cell cycle arrest at the G1/S checkpoint.[6] By preventing the phosphorylation of Rb, Rb remains in its active, hypophosphorylated state where it binds to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA synthesis, effectively halting the cell's entry into the S phase.[3]

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin complexes in the G1/S phase transition and the point of intervention for a CDK2 inhibitor.

Quantitative Data for Representative CDK2 Inhibitors

The efficacy and selectivity of CDK2 inhibitors are determined through various biochemical and cellular assays. The data below is representative of potent and selective CDK2 inhibitors found in the literature.

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Ki) of representative inhibitors against CDK2 and other common kinases, demonstrating their potency and selectivity. Lower values indicate higher potency.

| Compound | CDK2 IC50/Ki (nM) | CDK1 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) |

| Dinaciclib | 1 | 3 | >1000 | 1 | 4 |

| Roscovitine | 700 | 650 | >100,000 | 160 | - |

| PF-06873600 | 0.1 (Ki) | - | 1.2 (Ki) | - | - |

| AZD5438 | 6 | 16 | >10,000 | 69 | 20 |

| PHA-793887 | 8 | >50 | >50 | 5 | >50 |

Data compiled from publicly available sources such as Selleck Chemicals and scientific publications.[8]

Table 2: Cellular Proliferation Inhibition

This table shows the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various cancer cell lines.

| Compound | Cell Line | Cancer Type | Proliferation EC50 (nM) |

| INX-315 | OVCAR3 | Ovarian (CCNE1 amp) | <100 |

| PF-07104091 | OVCAR3 | Ovarian | 19 |

| Dinaciclib | A2780 | Ovarian | 9 |

| Roscovitine | HCT116 | Colon | 15,000 |

Data compiled from publicly available sources and scientific publications.[8][9]

Key Experimental Protocols

Detailed and standardized protocols are critical for evaluating and comparing CDK2 inhibitors.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.[10]

Materials:

-

Recombinant CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, V2971)

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)

-

Test Inhibitor (e.g., this compound) dissolved in DMSO

-

Substrate (e.g., Histone H1)

-

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Kinase Reaction Setup:

-

To each well of a 96-well plate, add 5 µL of the diluted test inhibitor.

-

Add 10 µL of a master mix containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration typically near the Km for ATP).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all other readings.

-

Normalize the data to the DMSO control (0% inhibition).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow for In Vitro Kinase Assay

Protocol 2: Western Blot for Phospho-Rb

This protocol is used to assess the pharmacodynamic effect of a CDK2 inhibitor in cells by measuring the phosphorylation status of a key CDK2 substrate, Rb.

Materials:

-

Cancer cell line of interest (e.g., OVCAR3)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBS-T)

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the CDK2 inhibitor for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and denature by heating at 95°C for 5-10 minutes.[11]

-

SDS-PAGE and Transfer: Load 20-50 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[11] Transfer the separated proteins to a PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.[11]

-

Wash the membrane three times with TBS-T.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBS-T.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify band intensities to determine the ratio of phospho-Rb to total Rb across different treatment conditions. A potent CDK2 inhibitor should show a dose-dependent decrease in this ratio.

In Vivo Evaluation

In vivo studies are essential to evaluate the therapeutic potential of a CDK2 inhibitor in a living organism. These are often performed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Administration of a CDK2 inhibitor is expected to reduce the tumor growth rate compared to a vehicle-treated control group.[11] Key endpoints include measuring tumor volume over time, assessing animal body weight (as an indicator of toxicity), and analyzing biomarkers from tumor tissue at the end of the study (e.g., phospho-Rb levels, Ki-67 for proliferation).[11]

Logical Flow from Inhibition to Therapeutic Effect

Conclusion

CDK2 inhibitors represent a targeted therapeutic strategy for cancers with a dysregulated cell cycle. This guide provides a foundational understanding of their mechanism of action and outlines key experimental protocols for their characterization. The successful development of a CDK2 inhibitor requires rigorous in vitro and in vivo testing to establish its potency, selectivity, and therapeutic window. While the specific compound "this compound" is not documented in public literature, the principles and methods described herein are universally applicable to the research and development of any novel CDK2 inhibitor.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 3. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones [imrpress.com]

- 11. Pharmacological inactivation of CDK2 inhibits MYC/BCL-XL-driven leukemia in vivo through induction of cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

Dual Inhibition of Cdk2 and Carbonic Anhydrase: A Technical Overview of Cdk2-IN-12

Introduction

This technical guide provides an in-depth analysis of a small molecule inhibitor, herein referred to as Cdk2-IN-12, which has demonstrated dual inhibitory activity against Cyclin-Dependent Kinase 2 (Cdk2) and various isoforms of Carbonic Anhydrase (CA). While the specific designation "this compound" does not correspond to a widely recognized compound in publicly available literature, the data presented aligns with a known dual inhibitor, "Carbonic anhydrase inhibitor 14" (also referred to as Compound 8b).[1][2] This document will therefore focus on the known characteristics of this compound as a representative example of a dual Cdk2/CA inhibitor, providing researchers, scientists, and drug development professionals with a comprehensive resource on its biochemical properties, relevant signaling pathways, and the experimental methodologies used for its characterization.

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes has been quantified through various biochemical assays. The following tables summarize the key inhibition constants (Ki) for different human carbonic anhydrase (hCA) isoforms and the half-maximal inhibitory concentration (IC50) for Cdk2.

Table 1: Carbonic Anhydrase Inhibition Profile of this compound [1][2]

| Target Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 1203 |

| hCA II | 99.7 |

| hCA IX | 9.4 |

| hCA XII | 27.7 |

Table 2: Cdk2 Inhibition Profile of this compound [1][2]

| Target Kinase | Half-Maximal Inhibitory Concentration (IC50) (µM) |

| Cdk2 | 20.3 |

Signaling Pathways

Cdk2 Signaling Pathway

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition. Its activity is dependent on its association with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A. The Cdk2/Cyclin E complex phosphorylates various substrates, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the subsequent expression of genes required for DNA replication.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to maintaining pH homeostasis in various tissues. In the context of cancer, tumor-associated isoforms like CA IX and CA XII are often overexpressed and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.

Experimental Protocols

The following sections describe generalized experimental protocols for assessing the inhibitory activity of compounds like this compound against Cdk2 and carbonic anhydrases. These protocols are based on standard methodologies in the field.

Cdk2 Kinase Inhibition Assay

A common method to determine the IC50 of a Cdk2 inhibitor is a radiometric filter-binding assay or a fluorescence-based assay.

Objective: To determine the concentration of this compound required to inhibit 50% of Cdk2 kinase activity.

Materials:

-

Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E complex

-

Histone H1 or a specific peptide substrate

-

[γ-³²P]ATP or a fluorescent ATP analog

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted)

-

Phosphocellulose filter plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, Cdk2/Cyclin complex, and the substrate.

-

Add serial dilutions of this compound to the reaction mixture in a 96-well plate. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase is typically measured using a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.

Objective: To determine the inhibition constant (Ki) of this compound against various hCA isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Buffer (e.g., 10 mM HEPES, pH 7.5)

-

CO₂-saturated water

-

pH indicator (e.g., 4-nitrophenol)

-

This compound (serially diluted)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument, one with the buffer containing the hCA enzyme and the pH indicator, and the other with CO₂-saturated water.

-

To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound before mixing.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

-

Record the initial rate of the reaction (the slope of the absorbance change over time).

-

Calculate the percentage of enzyme activity at each inhibitor concentration relative to the uninhibited control.

-

Determine the IC50 value from a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

Conclusion

The compound this compound, represented by the known dual inhibitor "Carbonic anhydrase inhibitor 14," presents an interesting pharmacological profile with the ability to modulate two distinct and important biological targets. Its inhibitory activity against both Cdk2 and tumor-associated carbonic anhydrase isoforms suggests potential applications in oncology, where both cell cycle dysregulation and tumor microenvironment acidification are key hallmarks. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar dual-target inhibitors. Further studies are warranted to explore the cellular effects and in vivo efficacy of such compounds.

References

The Role of Selective CDK2 Inhibition in G1/S Cell Cycle Transition: A Technical Overview

Disclaimer: Information regarding a specific molecule designated "Cdk2-IN-12" is not available in the public domain. This guide will therefore focus on the role of well-characterized, selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors in the G1/S phase transition, using publicly available data from representative compounds to illustrate the core principles, mechanisms, and experimental evaluation methods.

Introduction: CDK2 at the Helm of the G1/S Transition

The cell division cycle is a tightly orchestrated process ensuring the faithful replication and segregation of the genome. The transition from the first gap phase (G1) to the DNA synthesis phase (S) represents a critical commitment point, often referred to as the restriction point. Past this checkpoint, the cell is irreversibly committed to completing the division cycle. Cyclin-Dependent Kinase 2 (CDK2) is a pivotal enzyme that governs this transition.[1][2][3]

In its inactive state, CDK2 is a monomer. Its activation requires binding to regulatory cyclin partners, primarily Cyclin E during the late G1 phase and Cyclin A to progress through the S phase.[1][3] The activity of the Cyclin E/CDK2 complex is the final gatekeeper for entry into S phase. A primary and critical substrate of the Cyclin E/CDK2 complex is the Retinoblastoma protein (pRb).[4][5] Phosphorylation of pRb by CDK2, following initial phosphorylation by Cyclin D/CDK4/6 complexes, causes it to release the E2F transcription factor.[4][6] Once liberated, E2F activates the transcription of a suite of genes essential for DNA replication, thereby propelling the cell into S phase.[4] Given this central role, aberrant CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[2][3]

Mechanism of Action: Selective CDK2 Inhibitors

Selective CDK2 inhibitors are small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest at the G1/S boundary.[3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the CDK2 enzyme. This prevents the transfer of a phosphate group from ATP to CDK2's substrates.[3]

The primary consequence of CDK2 inhibition is the failure to hyperphosphorylate pRb. As a result, pRb remains bound to and sequesters the E2F transcription factor. The downstream transcriptional program required for DNA synthesis is consequently halted, leading to an accumulation of cells in the G1 phase of the cell cycle.[3][4] This G1 arrest prevents the proliferation of cancer cells that are dependent on the CDK2 pathway.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Cell Cycle Progression: A Technical Guide to the Effects of Roscovitine on Cdk2/Cyclin E and Cdk2/Cyclin A Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, primarily through its association with cyclin E and cyclin A. The Cdk2/cyclin E complex is instrumental in the transition from the G1 to the S phase, while the Cdk2/cyclin A complex is essential for S phase progression and the transition into G2. Dysregulation of these complexes is a hallmark of many cancers, making Cdk2 an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of Roscovitine (Seliciclib, CYC202), a potent and selective inhibitor of Cdk2, and its effects on the Cdk2/cyclin E and Cdk2/cyclin A complexes. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Cdk2 and Its Role in the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin subunits, are the master orchestrators of this process. Cdk2, a serine/threonine kinase, plays a pivotal role in two key checkpoints: the G1/S transition and S phase progression.[1]

-

Cdk2/Cyclin E: The formation and activation of the Cdk2/cyclin E complex in late G1 phase is a point of no return for a cell, committing it to DNA replication.[1] This complex phosphorylates several key substrates, most notably the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S phase entry.[2][3]

-

Cdk2/Cyclin A: As cells enter S phase, cyclin E is degraded and Cdk2 associates with cyclin A. The Cdk2/cyclin A complex is required for the initiation and elongation stages of DNA replication and also plays a role in the G2/M transition.[4][5]

Given the crucial role of Cdk2 in cell cycle progression and its frequent dysregulation in cancer, the development of small molecule inhibitors targeting Cdk2 has been a major focus of oncology research.

Roscovitine: A Selective Cdk2 Inhibitor

Roscovitine (also known as Seliciclib or CYC202) is a 2,6,9-trisubstituted purine analogue that acts as a competitive inhibitor of the ATP-binding site of several CDKs.[6][7] It exhibits high selectivity for Cdk2, making it a valuable tool for studying the specific roles of this kinase and a promising candidate for cancer therapy.[7]

Quantitative Data: Inhibitory Activity of Roscovitine

The inhibitory potency of Roscovitine against various CDK complexes and other kinases has been extensively characterized. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| CDK Complex | IC50 (µM) | Reference |

| Cdk2/Cyclin E | 0.7 | [6][8] |

| Cdk2/Cyclin A | 0.7 | [6][8] |

| Cdk1 (Cdc2)/Cyclin B | 0.65 | [6][8] |

| Cdk5/p35 | 0.16 - 0.2 | [8][9] |

| Cdk7/Cyclin H | 0.49 | [7] |

| Cdk9/Cyclin T1 | ~0.79 | [7] |

Table 1: Inhibitory Activity of Roscovitine against primary CDK targets.

| Kinase Family | Kinase | IC50 (µM) | Reference |

| CDKs | Cdk4/Cyclin D1 | >100 | [7] |

| Cdk6/Cyclin D3 | >100 | [7] | |

| MAP Kinases | ERK1 | 34 | [6] |

| ERK2 | 14 | [6] |

Table 2: Selectivity profile of Roscovitine against other kinases.

Signaling Pathways and Mechanism of Action

Roscovitine exerts its effects by directly inhibiting the kinase activity of Cdk2/cyclin E and Cdk2/cyclin A, leading to cell cycle arrest and, in many cancer cells, apoptosis.[10][11]

Inhibition of the G1/S Transition

By inhibiting Cdk2/cyclin E, Roscovitine prevents the hyperphosphorylation of pRb.[12] This maintains pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA synthesis, leading to a G1 cell cycle arrest.[13]

Disruption of S Phase Progression

Inhibition of Cdk2/cyclin A by Roscovitine disrupts the processes of DNA replication initiation and elongation. This can lead to an accumulation of cells in S phase and the induction of a DNA damage response, ultimately triggering apoptosis.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Roscovitine on Cdk2/cyclin E and Cdk2/cyclin A complexes.

In Vitro Kinase Assay

Objective: To determine the IC50 of Roscovitine for Cdk2/cyclin E and Cdk2/cyclin A.

Materials:

-

Purified recombinant Cdk2/cyclin E and Cdk2/cyclin A complexes.

-

Histone H1 (as a substrate).

-

[γ-³²P]ATP.

-

Roscovitine (dissolved in DMSO).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP).

-

P81 phosphocellulose paper.

-

Phosphoric acid solution.

-

Scintillation counter.

Protocol:

-

Prepare a serial dilution of Roscovitine in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, the CDK complex, and the Histone H1 substrate.

-

Add the desired concentration of Roscovitine or DMSO (vehicle control).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Roscovitine concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Roscovitine on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

Roscovitine (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[14]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[15]

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Roscovitine or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[16]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability for each Roscovitine concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the Roscovitine concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Roscovitine on cell cycle distribution.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Roscovitine (dissolved in DMSO).

-

Phosphate-buffered saline (PBS).

-

Ethanol (for fixation).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Protocol:

-

Seed cells in a multi-well plate and treat with Roscovitine or DMSO for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.[17]

-

Before analysis, wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[17]

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18]

Western Blot Analysis

Objective: To examine the effect of Roscovitine on the expression and phosphorylation status of key cell cycle proteins.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

Roscovitine (dissolved in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-cyclin D1, anti-cyclin E, anti-cyclin A, anti-β-actin).[12][19][20]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed cells and treat with Roscovitine or DMSO as described previously.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin.

Conclusion

Roscovitine is a well-characterized Cdk2 inhibitor that effectively targets the Cdk2/cyclin E and Cdk2/cyclin A complexes, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the effects of Cdk2 inhibitors. A thorough understanding of the molecular mechanisms underlying Cdk2 inhibition is crucial for the development of novel and effective cancer therapeutics. The continued study of compounds like Roscovitine will undoubtedly pave the way for new strategies to combat diseases driven by cell cycle dysregulation.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the G1/S Transition in Hepatocytes: Involvement of the Cyclin-Dependent Kinase Cdk1 in the DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]

- 5. S and G2 Phase Roles for Cdk2 Revealed by Inducible Expression of a Dominant-Negative Mutant in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Roscovitine | Cell Signaling Technology [cellsignal.com]

- 11. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A unified model for the G1/S cell cycle transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Downstream Signaling Pathways Affected by Cdk2 Inhibition: A Technical Guide

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a serine/threonine protein kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S transition.[1] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] Cdk2 inhibitors are a class of small molecules designed to block the catalytic activity of Cdk2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Cdk2 inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular interactions.

Core Downstream Effects of Cdk2 Inhibition

The primary consequences of Cdk2 inhibition are cell cycle arrest and the induction of apoptosis.[2] These outcomes are orchestrated through the modulation of several key downstream signaling pathways.

G1/S Cell Cycle Arrest

Cdk2, in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[1][4] A primary mechanism of Cdk2-mediated cell cycle progression is the phosphorylation and inactivation of the Retinoblastoma protein (pRb).[5][6] Hypophosphorylated pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for DNA replication.[5]

Upon inhibition of Cdk2, pRb remains in its active, hypophosphorylated state.[7] This leads to the continued sequestration of E2F, resulting in a failure to transcribe S-phase genes and subsequent arrest of the cell cycle at the G1/S checkpoint.[2][5]

Induction of Apoptosis

Inhibition of Cdk2 can trigger programmed cell death, or apoptosis, through multiple mechanisms.[2][8] One key pathway involves the Forkhead box protein O1 (FOXO1) transcription factor.[9][10] In proliferating cells, Cdk2 phosphorylates FOXO1 at Serine-249, leading to its cytoplasmic localization and inhibition of its pro-apoptotic functions.[10][11][12] Inhibition of Cdk2 prevents this phosphorylation, allowing FOXO1 to translocate to the nucleus and activate the transcription of pro-apoptotic genes such as Fas ligand (FasL) and Bim.[9][12]

Furthermore, Cdk2 activity has been shown to be required for the induction of apoptosis in response to various stimuli.[8][13][14] Inhibition of Cdk2 can protect some cell types from apoptosis while promoting it in cancer cells, highlighting the context-dependent role of Cdk2 in cell fate decisions.[8][15]

Modulation of the DNA Damage Response

Cdk2 plays a role in the cellular response to DNA damage.[16][17] It is involved in the activation of the ATR-Chk1 signaling pathway, which is crucial for the intra-S checkpoint.[16] Inhibition or absence of Cdk2 can impair the phosphorylation and activation of Chk1 in response to replication stress.[16] In the context of DNA damage, the inhibition of Cdk2 is a key function of the p53-p21 axis to enforce cell cycle arrest.[4][7]

Quantitative Data on Cdk2 Inhibition

The following table summarizes the effects of Cdk2 inhibition on various cellular processes and protein activities as reported in the literature.

| Parameter | Effect of Cdk2 Inhibition | Cell Line/System | Reference Compound(s) |

| Cell Cycle Progression | G1/S Arrest | Various cancer cell lines | Roscovitine, Olomoucine, CVT-313 |

| pRb Phosphorylation | Decreased | Human tumor cells | p16INK4A, dominant-negative Cdk2 |

| E2F Transcriptional Activity | Decreased | SaOS-2 cells | p16INK4A, dominant-negative Cdk2 |

| Apoptosis | Increased | Thymocytes, various cancer cell lines | Roscovitine, Olomoucine |

| FOXO1 Phosphorylation (S249) | Decreased | Prostate cancer cells | - |

| Chk1 Phosphorylation | Decreased | HCT-116 cells | Genetic ablation of Cdk2 |

| MAPK Signaling (p-p38, p-ERK1/2, p-JNK) | Decreased | Macrophages | Roscovitine |

Experimental Protocols

In Vitro Cdk2 Kinase Assay

Objective: To measure the enzymatic activity of Cdk2 in the presence and absence of an inhibitor.

Materials:

-

Recombinant Cdk2/Cyclin A or E complex

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor (e.g., Cdk2-IN-12)

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare kinase reactions by combining the kinase buffer, recombinant Cdk2/cyclin complex, and Histone H1.

-

Add the test inhibitor at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into Histone H1 using a phosphorimager.

Western Blot Analysis of pRb Phosphorylation

Objective: To assess the phosphorylation status of Retinoblastoma protein (pRb) in cells treated with a Cdk2 inhibitor.

Materials:

-

Cell line of interest

-

Cdk2 inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-pRb (Ser780, Ser807/811), anti-total-pRb, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Culture cells to the desired confluency and treat with the Cdk2 inhibitor or vehicle for the desired time.

-

Harvest cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a Cdk2 inhibitor on cell cycle distribution.

Materials:

-

Cell line of interest

-

Cdk2 inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the Cdk2 inhibitor or vehicle for a specified duration (e.g., 24-48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizing the Signaling Pathways

Cdk2 in G1/S Cell Cycle Progression

Caption: Cdk2's central role in the G1/S transition via pRb phosphorylation.

Cdk2 and Apoptosis Regulation via FOXO1

Caption: Cdk2 inhibition promotes apoptosis by activating FOXO1.

Experimental Workflow for Cdk2 Inhibitor Analysis

Caption: A typical workflow for characterizing Cdk2 inhibitors.

References

- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Rapid adaptation to CDK2 inhibition exposes intrinsic cell-cycle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Inactivation of the Retinoblastoma Protein Requires Sequential Modification by at Least Two Distinct Cyclin-cdk Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK2 and FOXO1: a fork in the road for cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CDK2-dependent phosphorylation of FOXO1 as an apoptotic response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Cyclin-Dependent Kinase Phosphorylation of FOXO1 and Prostate Cancer Cell Growth by a Peptide Derived from FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-Dependent Cdk Activity Is a Requisite Effector of Apoptotic Death Events - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Genetics Reveals a Specific Requirement for Cdk2 Activity in the DNA Damage Response and Identifies Nbs1 as a Cdk2 Substrate in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cdk2-IN-12: A Technical Guide for its Application as a Chemical Probe for CDK2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. Chemical probes, potent, selective, and well-characterized small molecules, are invaluable tools for dissecting the biological functions of proteins like CDK2 in cellular and in vivo models. This guide provides a comprehensive overview of Cdk2-IN-12, a compound identified as a CDK2 inhibitor, and critically evaluates its utility as a chemical probe.

Biochemical and Cellular Activity of this compound

This compound, also referred to as compound 10b in its primary publication, is a sulfonamide-based, ring-fused pyrazolopyrimidine derivative. Its primary reported activities are against CDK2 and several isoforms of carbonic anhydrase (CA).

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound.

Table 1: Kinase Inhibition Profile of this compound [1]

| Target Kinase | IC50 (μM) |

| CDK2 | 11.6 |

| CDK9 | >12.5 |

Table 2: Carbonic Anhydrase Inhibition Profile of this compound [1][2][3][4][5]

Note: Discrepancies in reported Ki values exist in publicly available data. Researchers should consult the primary literature for definitive values.

| Target Isoform | Ki (nM) - Source A | Ki (nM) - Source B |

| hCA I | 3534 | >10,000 |

| hCA II | 638.4 | 211.2 |

| hCA IX | 44.3 | 67.6 |

| hCA XII | 48.8 | 88.6 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments relevant to the characterization of this compound.

In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibition of CDK2 activity by a small molecule.

Objective: To determine the IC50 value of this compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A or E complex

-

Histone H1 (as substrate)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Radiolabeled ATP ([-32P]ATP) or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

96-well or 384-well plates

-

Plate reader (scintillation counter for radiometric assay or luminometer for luminescence assay)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Reaction Setup: In each well of the assay plate, add the following components in order:

-

Kinase assay buffer

-

This compound at various concentrations (final DMSO concentration should be kept below 1%)

-

Recombinant CDK2/Cyclin complex

-

Substrate (Histone H1)

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP (mixed with a tracer amount of [γ-32P]ATP for radiometric assays).

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: After incubation, add the ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity. Measure luminescence using a plate luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the Ki of this compound against various hCA isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (substrate)

-

This compound

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

-

Spectrophotometer

Procedure:

-

Enzyme and Inhibitor Incubation: Pre-incubate the hCA enzyme with varying concentrations of this compound in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

-

Measurement: Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates. Determine the Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Cellular Proliferation/Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Analysis: Determine the percentage of cell viability relative to vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and calculate the EC50 value.

Visualizations

CDK2 Signaling Pathway

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Experimental Workflow for this compound Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties | MDPI [mdpi.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

The Impact of Selective Cdk2 Inhibition on Tumor Cell Proliferation: A Technical Guide to SNS-032

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of selective Cdk2 inhibition on tumor cell proliferation, using the well-characterized inhibitor SNS-032 (also known as BMS-387032) as a primary example. SNS-032 is a potent and selective inhibitor of Cdk2, and also exhibits inhibitory activity against Cdk7 and Cdk9, leading to both cell cycle arrest and transcriptional inhibition.[1][2][3] This dual mechanism of action makes it a compelling compound for cancer research and drug development.

Data Presentation: Anti-proliferative Activity of SNS-032

The anti-proliferative activity of SNS-032 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MCF-7 | Breast Cancer | 184.0 | MTS Assay | [1] |

| MDA-MB-435 | Breast Cancer | 133.6 | MTS Assay | [1] |

| A2780 | Ovarian Cancer | 95 | Cytotoxicity Assay | [4] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 160 | MTS Assay | [5] |

| OCI-LY-1 | Diffuse Large B-cell Lymphoma (GCB) | 510 | MTS Assay | [5] |

| OCI-LY-19 | Diffuse Large B-cell Lymphoma (GCB) | 880 | MTS Assay | [5] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | 260 | MTS Assay | [5] |

| Granta 519 | Mantle Cell Lymphoma | ~50 (after 24h) | Clonogenic Assay | [6] |

Signaling Pathways Modulated by SNS-032

SNS-032 exerts its anti-tumor effects by targeting key signaling pathways involved in cell cycle progression and transcription. As an inhibitor of Cdk2, it directly interferes with the G1/S transition. Furthermore, its inhibition of Cdk7 and Cdk9 leads to the suppression of transcriptional activity, which is crucial for the expression of short-lived anti-apoptotic proteins necessary for cancer cell survival.

Caption: Cdk2-mediated G1/S transition and the inhibitory action of SNS-032.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the impact of SNS-032 on tumor cell proliferation.

Cell Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of SNS-032 in culture medium. Add the desired concentrations of SNS-032 to the wells and incubate for the desired time period (e.g., 48 or 72 hours).[1][4]

-

MTS/MTT Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well.[7]

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[7]

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[1][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

-

Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of SNS-032 for a specified duration (e.g., 24 hours).[6]

-

Cell Seeding: After treatment, wash the cells to remove the compound, trypsinize if necessary, and count the viable cells. Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.

-

Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cells with SNS-032 at the desired concentrations and for the specified time points.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[8][9] Cells can be stored at -20°C.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[8][9]

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in cell cycle regulation and apoptosis.

-

Cell Lysis: After treatment with SNS-032, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Rb, total Rb, cleaved PARP, Mcl-1, XIAP, and a loading control like actin or GAPDH) overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow

The evaluation of a Cdk2 inhibitor like SNS-032 typically follows a structured workflow, progressing from initial in vitro screening to more complex cellular and in vivo models.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. researchtweet.com [researchtweet.com]

- 10. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: A Technical Guide

Introduction

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase.[1] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapeutics. The discovery of potent and selective CDK2 inhibitors is a key objective in oncology drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of prominent CDK2 inhibitor scaffolds, details common experimental protocols, and visualizes key biological and experimental workflows.

While the specific compound "Cdk2-IN-12" was not identified in publicly available literature, this guide will focus on the well-documented SAR of major classes of CDK2 inhibitors, such as pyrazolo[3,4-d]pyrimidines and 2-arylaminopurines, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Quantitative Data Presentation: SAR of CDK2 Inhibitors

The following tables summarize the SAR for two major classes of CDK2 inhibitors, demonstrating how modifications to the core scaffold impact inhibitory potency.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2/cyclin A2

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established bioisostere of adenine and serves as a foundational structure for many kinase inhibitors.[1][2] Modifications at various positions have been explored to optimize CDK2 inhibition.

| Compound ID | Scaffold Modification | R Group (Substitution) | CDK2/cyclin A2 IC50 (µM) | Reference |

| 4 | Pyrazolo[3,4-d]pyrimidine | N5-glucose | 1.332 ± 0.071 | [1] |

| 5 | Pyrazolo[3,4-d]pyrimidine | N5-xylose | 2.184 ± 0.113 | [1] |

| 6 | Pyrazolo[3,4-d]pyrimidine | N5-unsubstituted | 3.646 ± 0.203 | [1] |

| 13 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thio-monoacetoxy alkyl | 0.081 ± 0.004 | [1] |

| 14 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thioglycoside | 0.057 ± 0.003 | [1] |

| 15 | Pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine | Thioglycoside | 0.119 ± 0.007 | [1] |

| Sorafenib | (Reference Compound) | - | 0.184 ± 0.01 | [1] |

-

Key Insight: The fusion of a triazole ring to the pyrazolopyrimidine core, creating the pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine scaffold, generally leads to a significant increase in potency. Furthermore, the introduction of thioglycoside moieties (compounds 14 and 15) resulted in the most potent inhibitors in this series.[1][2]

Table 2: SAR of 2-(4'-Sulfamoylanilino)purine Derivatives against CDK2